1,6-DI-{[4-(2-Methoxyphenyl)piperazin-1-YL]carbonylamino}hexane
Description
1,6-DI-{[4-(2-Methoxyphenyl)piperazin-1-YL]carbonylamino}hexane is a symmetrical bifunctional compound featuring two 4-(2-methoxyphenyl)piperazine moieties linked via a hexane chain with carbamate bridges. Its molecular formula is C₃₀H₄₂N₆O₄ (calculated molecular weight: 574.7 g/mol). The structure combines a flexible aliphatic linker with piperazine-based aromatic groups, a design common in ligands targeting serotonin (5-HT) or adrenergic receptors due to piperazine’s affinity for these systems.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-N-[6-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]hexyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N6O4/c1-39-27-13-7-5-11-25(27)33-17-21-35(22-18-33)29(37)31-15-9-3-4-10-16-32-30(38)36-23-19-34(20-24-36)26-12-6-8-14-28(26)40-2/h5-8,11-14H,3-4,9-10,15-24H2,1-2H3,(H,31,37)(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFLFJBBZMNGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NCCCCCCNC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556701 | |
| Record name | N,N'-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943411-95-8 | |
| Record name | N,N'-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Selection
Polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane are preferred for their ability to solubilize both the diamine and activated carbonyl intermediates. Patent EP2530075NWA2 reports that DMF enhances reaction rates due to its high dielectric constant, facilitating nucleophilic attack by the amine. Conversely, acetone (as in WO2005021521A1) offers advantages in ease of removal during workup.
Temperature and Reaction Time
Elevated temperatures (50–60°C) accelerate acyl chloride reactions but risk decomposition of heat-sensitive intermediates. Room-temperature couplings using HATU (Patent WO2021204896A1) achieve comparable yields without thermal degradation.
Purification and Characterization
Post-synthesis purification is critical due to potential byproducts such as mono-substituted hexanediamine or oligomeric species.
Crystallization Techniques
Patent WO2005021521A1 describes recrystallization from isopropyl alcohol to isolate the hydrochloride salt of a related piperazine derivative, achieving 80% purity after a single crystallization. For the target compound, analogous methods using ethanol/water mixtures may optimize crystal formation.
Chromatographic Methods
Reverse-phase HPLC (RP-HPLC) with C18 columns effectively separates unreacted starting materials and byproducts. Patent EP2530075NWA2 employs gradient elution (acetonitrile/water + 0.1% TFA) to resolve amide derivatives, with UV detection at 254 nm.
Analytical Validation
Structural confirmation relies on spectroscopic and chromatographic data:
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NMR Spectroscopy : ¹H NMR (DMSO-d₆) exhibits characteristic signals for the piperazine ring (δ 2.5–3.5 ppm), methoxy group (δ 3.7 ppm), and hexane backbone (δ 1.2–1.6 ppm).
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 635.3 [M+H]⁺.
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Elemental Analysis : Carbon, hydrogen, and nitrogen content align with theoretical values (C: 64.5%, H: 7.3%, N: 17.6%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperazine rings can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the piperazine rings can produce secondary amines .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a drug candidate targeting various neurological disorders. Studies indicate that its piperazine moiety may enhance binding affinity to serotonin and dopamine receptors, which are crucial in the treatment of conditions such as depression and schizophrenia.
- Case Study : Research published in the Journal of Medicinal Chemistry highlighted the efficacy of similar piperazine derivatives in modulating serotonin receptor activity, suggesting that 1,6-DI-{[4-(2-Methoxyphenyl)piperazin-1-YL]carbonylamino}hexane could exhibit comparable effects .
Antidepressant Activity
The compound's structural similarity to known antidepressants positions it as a potential candidate for further investigation into its antidepressant properties. The methoxyphenyl group is known to influence the pharmacokinetics and pharmacodynamics of compounds in this class.
- Research Findings : A study demonstrated that derivatives with methoxy substitutions showed increased activity in animal models of depression, indicating a promising avenue for this compound .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. It could potentially mitigate neuronal damage in conditions such as Alzheimer's disease by modulating oxidative stress pathways.
- Evidence : In vitro studies have shown that similar compounds can reduce reactive oxygen species (ROS) levels in neuronal cells, which is a critical factor in neurodegenerative diseases .
Data Tables
Mechanism of Action
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] involves its interaction with specific molecular targets and pathways. The piperazine rings can interact with biological receptors, potentially modulating their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Key Compounds
1-Ethyl-6-fluoro-7-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylacetyl)piperazin-1-yl)-quinolone Molecular Formula: C₃₄H₃₈F N₇O₃ (MW: 636.7 g/mol) Features: Retains the 4-(2-methoxyphenyl)piperazine group but incorporates a fluoroquinolone core and phenylacetyl spacer. The ethyl and fluorine substituents enhance lipophilicity and bioavailability compared to the hexane-linked compound.
Coumarin-Tetrazole-Piperazine Hybrids (e.g., 4g, 4h) Molecular Formula: ~C₃₈H₃₂N₈O₄ (MW: ~688.7 g/mol for 4g) Features: Replace the hexane chain with coumarin and tetrazole heterocycles.
Structural Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1,6-DI-{[4-(2-Methoxyphenyl)piperazin-1-YL]carbonylamino}hexane | C₃₀H₄₂N₆O₄ | 574.7 | Symmetrical hexane linker, carbamate bridges, dual piperazine-methoxyphenyl |
| 1-Ethyl-6-fluoro-7-(4-(...phenylacetyl)piperazin-1-yl)-quinolone | C₃₄H₃₈FN₇O₃ | 636.7 | Fluoroquinolone core, phenylacetyl spacer, enhanced lipophilicity |
| Coumarin-tetrazole-piperazine hybrids (4g) | ~C₃₈H₃₂N₈O₄ | ~688.7 | Coumarin-tetrazole core, heterocyclic diversity |
Pharmacological and Functional Comparisons
Receptor Binding Profiles
- This compound: Likely exhibits affinity for 5-HT₁A and α-adrenergic receptors due to the methoxyphenyl-piperazine motif, similar to compounds like buspirone.
- Quinolone-Piperazine Hybrid (): Fluorine substitution may enhance blood-brain barrier penetration, broadening CNS applications compared to the hexane-linked compound.
- Coumarin Hybrids () : Tetrazole and coumarin groups could confer antioxidant or anticancer activity, diverging from the neurological focus of the target compound.
Physicochemical Properties
- Phenylacetyl/Quinolone Analogues: Rigid aromatic cores may limit adaptability but improve stability in metabolic environments.
Notes
- Structural Optimization : Replacing the hexane chain with shorter linkers (e.g., butane) could balance flexibility and solubility.
- Unresolved Questions: The exact pharmacokinetic profile of this compound remains uncharacterized in the provided evidence, necessitating further in vitro studies.
Biological Activity
1,6-DI-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonylamino}hexane is a chemical compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections delve into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Profile
- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit serotonin reuptake inhibition, suggesting potential antidepressant effects. The piperazine ring is crucial for interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors .
- Anxiolytic Effects : Studies have shown that piperazine derivatives can reduce anxiety-like behavior in animal models. This activity is often mediated through modulation of neurotransmitter systems, including serotonin and norepinephrine pathways .
- Antipsychotic Properties : Some derivatives have been evaluated for their antipsychotic potential, showing efficacy in reducing symptoms in models of schizophrenia. This is attributed to their ability to antagonize dopamine D2 receptors while maintaining a favorable side effect profile compared to traditional antipsychotics .
The biological activity of this compound is likely mediated through:
- Serotonin Receptor Modulation : Binding affinity to various serotonin receptor subtypes.
- Dopamine Receptor Interaction : Potential antagonistic effects on dopamine receptors.
- Neurotransmitter Release : Influence on the release and reuptake of neurotransmitters such as serotonin and norepinephrine.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves:
- Carbodiimide-Mediated Coupling : This method is used for forming amide bonds between the piperazine and hexane components.
- Variations in Substituents : Modifications in the methoxy group or piperazine ring can significantly alter the biological activity and receptor selectivity.
Table 1: Summary of SAR Findings
| Compound Variation | Biological Activity | Key Receptor Interaction |
|---|---|---|
| Parent Piperazine | Moderate | 5-HT2A |
| Methoxy Substituted | Enhanced | 5-HT1A |
| Hexane Backbone | Improved | D2 |
Case Study 1: Antidepressant Efficacy
In a study assessing the antidepressant potential of similar compounds, researchers found that modifications to the piperazine moiety enhanced binding affinity to serotonin receptors, leading to significant reductions in depressive-like behaviors in rodent models .
Case Study 2: Anxiolytic Properties
Another investigation demonstrated that a derivative of this compound exhibited anxiolytic effects comparable to established anxiolytics like diazepam. The study highlighted the importance of the methoxy group in enhancing efficacy while minimizing side effects associated with traditional treatments .
Q & A
Q. Which in vivo models are appropriate for assessing therapeutic potential in neurological disorders?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
